Cas no 944887-56-3 (3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride)
![3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride structure](https://nl.kuujia.com/images/noimg.png)
944887-56-3 structure
Productnaam:3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride Chemische en fysische eigenschappen
Naam en identificatie
-
- EN300-22463696
- AKOS002391833
- 944887-56-3
- 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride
-
- Inchi: 1S/C13H16ClNO5S/c1-10-8-11(21(14,17)18)2-3-12(10)20-9-13(16)15-4-6-19-7-5-15/h2-3,8H,4-7,9H2,1H3
- InChI-sleutel: WVKXJBYHSIGIDR-UHFFFAOYSA-N
- LACHT: ClS(C1C=CC(=C(C)C=1)OCC(N1CCOCC1)=O)(=O)=O
Berekende eigenschappen
- Exacte massa: 333.0437715Da
- Monoisotopische massa: 333.0437715Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 458
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 81.3Ų
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Aaron | AR027XTP-1g |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride |
944887-56-3 | 95% | 1g |
$1026.00 | 2025-02-15 | |
Aaron | AR027XTP-2.5g |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride |
944887-56-3 | 95% | 2.5g |
$1989.00 | 2025-02-15 | |
Enamine | EN300-22463696-0.05g |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride |
944887-56-3 | 95% | 0.05g |
$168.0 | 2024-06-20 | |
Aaron | AR027XTP-50mg |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride |
944887-56-3 | 95% | 50mg |
$256.00 | 2025-02-15 | |
Enamine | EN300-22463696-0.5g |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride |
944887-56-3 | 95% | 0.5g |
$569.0 | 2024-06-20 | |
Enamine | EN300-22463696-10.0g |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride |
944887-56-3 | 95% | 10.0g |
$3131.0 | 2024-06-20 | |
1PlusChem | 1P027XLD-500mg |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride |
944887-56-3 | 95% | 500mg |
$766.00 | 2023-12-16 | |
Aaron | AR027XTP-250mg |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride |
944887-56-3 | 95% | 250mg |
$522.00 | 2025-02-15 | |
Aaron | AR027XTP-10g |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride |
944887-56-3 | 95% | 10g |
$4331.00 | 2024-07-18 | |
Aaron | AR027XTP-5g |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride |
944887-56-3 | 95% | 5g |
$2927.00 | 2025-02-15 |
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride Gerelateerde literatuur
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
944887-56-3 (3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride) Gerelateerde producten
- 300557-17-9(propan-2-yl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate)
- 1531073-26-3(1-(5-bromothiophen-3-yl)-2-(methylamino)ethan-1-ol)
- 1804714-34-8(2,4-Dibromo-3-(difluoromethyl)-5-iodopyridine)
- 1038385-70-4(1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid)
- 851756-53-1((2,3,6-trichlorophenyl)boronic Acid)
- 1805688-85-0(Ethyl 2-(2-chloropropanoyl)-5-cyanobenzoate)
- 2229217-54-1(3-bromo-5-(but-3-yn-1-yl)-1-methyl-1H-pyrazole)
- 57420-07-2(3-methyl-4-phenylpiperidine)
- 1134334-37-4(2,7-Dimethyl-1-propyl-1H-indole-3-carbaldehyde)
- 673-08-5(H-Tyr-Gly-OH)
Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

Hubei Changfu Chemical Co., Ltd.
Goudlid
CN Leverancier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
CN Leverancier
Reagentie
